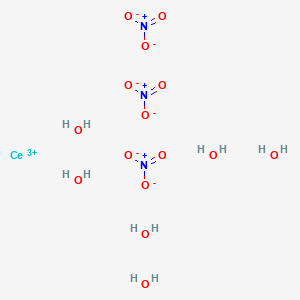

gadolinium(3+);triperchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

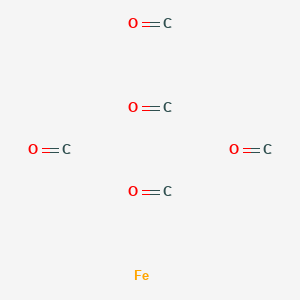

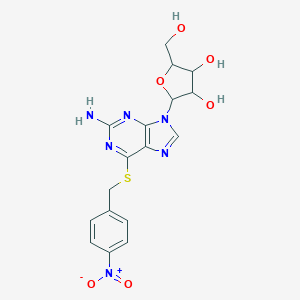

Gadolinium(III) perchlorate is a useful research compound. Its molecular formula is ClGdHO4 and its molecular weight is 257.7 g/mol. The purity is usually 95%.

The exact mass of the compound gadolinium(III) perchlorate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality gadolinium(III) perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about gadolinium(III) perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Imagerie médicale

Le gadolinium (Gd) est l'un des éléments des terres rares. Les propriétés de son cation trivalent (Gd3+) le rendent adapté pour servir d'ion central dans les chélates administrés par voie intraveineuse aux patients comme agent de contraste en imagerie par résonance magnétique . Ces chélates de Gd sont utilisés depuis plus de trente ans .

Tomodensitométrie aux rayons X

L'oxyde de gadolinium(III) (Gd2O3) peut être appliqué à la tomodensitométrie aux rayons X . Les ions Gd3+ sont paramagnétiques et possèdent de grands moments magnétiques .

Capture neutronique pour les cancers

Gd2O3 peut également être utilisé en capture neutronique pour les cancers . Les propriétés paramagnétiques des ions Gd3+ et leurs grands moments magnétiques les rendent adaptés à cette application .

Préoccupations environnementales et de santé

Cependant, l'utilisation extensive en imagerie par résonance magnétique a conduit à une augmentation des niveaux de Gd dans les parties industrialisées du monde, s'ajoutant à l'occurrence naturelle et provoquant des préoccupations environnementales et de santé .

Fibrose systémique néphrogénique

Au cours des dernières décennies, les connaissances ont augmenté concernant les effets nocifs potentiels des chélates de Gd chez les patients souffrant d'une dysfonction rénale grave. Chez ces patients, il existe un risque de développer une maladie potentiellement invalidante et mortelle, la fibrose systémique néphrogénique .

Rétention de gadolinium dans le corps

Il y a également eu une prise de conscience croissante de la rétention de Gd dans le corps, même chez les patients sans dysfonction rénale. Le nombre cumulatif de doses administrées et la structure chimique du chélate administré sont des facteurs importants pour la rétention dans les tissus .

Mécanisme D'action

Target of Action

Gadolinium(III) perchlorate, also known as gadolinium(3+);triperchlorate;hydrate, is an inorganic compound .

Mode of Action

Gadolinium ions are known to have a high magnetic moment and an unusually long electronic spin relaxation time, which makes them useful in magnetic resonance imaging (mri) .

Biochemical Pathways

A study has shown that gadolinium can promote cell cycle progression with enhanced s-phase entry via activation of both erk and pi3k signaling pathways in nih 3t3 cells .

Pharmacokinetics

It is known that most gadolinium-based contrast agents (gbcas) are water-soluble, low molecular weight complexes that rapidly diffuse into the extravascular space after intravenous injection .

Result of Action

Gadolinium has been shown to promote cell growth in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of gadolinium(III) perchlorate can be influenced by various environmental factors. For instance, the compound can be obtained by reacting gadolinium(III) oxide and perchloric acid (70~72%) at 80 °C . It can form colorless complex crystals with 1,4-dioxane .

Analyse Biochimique

Biochemical Properties

The biochemical properties of gadolinium(3+);triperchlorate are not well-studied. Gadolinium ions are known to interact with various biomolecules. For instance, gadolinium ions have been used as contrast agents in MRI because they can interact with water molecules, enhancing the contrast of the images

Cellular Effects

Gadolinium ions have been shown to cause changes in cell motility, adherence, and chromatin structure

Molecular Mechanism

Gadolinium ions are known for their paramagnetic properties, which make them useful as contrast agents in MRI . They can interact with water molecules, affecting the relaxation times of the water protons and enhancing the contrast of the images

Dosage Effects in Animal Models

Gadolinium ions have been shown to cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most GBCAs

Metabolic Pathways

Gadolinium ions have been shown to cause changes in lipid and amino acid metabolisms

Transport and Distribution

Gadolinium ions have been shown to be distributed in the vitreous cavity via eye drops

Subcellular Localization

Gadolinium ions have been shown to cause changes in cell motility, adherence, and chromatin structure

Propriétés

Numéro CAS |

14017-52-8 |

|---|---|

Formule moléculaire |

ClGdHO4 |

Poids moléculaire |

257.7 g/mol |

Nom IUPAC |

gadolinium;perchloric acid |

InChI |

InChI=1S/ClHO4.Gd/c2-1(3,4)5;/h(H,2,3,4,5); |

Clé InChI |

MCXIWUZGDDRYRZ-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Gd+3] |

SMILES canonique |

OCl(=O)(=O)=O.[Gd] |

Pictogrammes |

Oxidizer; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

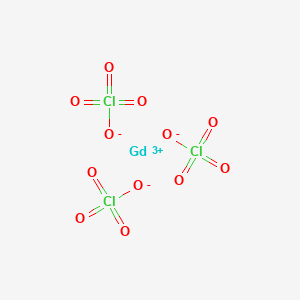

Q1: What is the significance of using gadolinium(III) perchlorate in the synthesis of coordination networks?

A1: Gadolinium(III) perchlorate plays a crucial role as a metal source in the formation of coordination networks. The gadolinium(III) ion, with its high coordination number, can readily interact with multidentate ligands, such as the flexible double betaines investigated in the study []. This interaction leads to the formation of extended polymeric structures, known as coordination networks. The perchlorate anion, being weakly coordinating, allows for greater flexibility in the coordination geometry around the gadolinium ion, facilitating the formation of diverse network architectures.

Q2: What structural information about the synthesized gadolinium(III) perchlorate complexes can be obtained from the study?

A2: The research primarily focuses on the crystal structures of the polymeric complexes formed. While it doesn't delve deep into specific spectroscopic data for gadolinium(III) perchlorate itself, it reveals crucial information about the coordination modes of the ligands with the gadolinium(III) ion and the overall network structures formed []. The study emphasizes the role of the flexible double betaines in dictating the final crystal packing and dimensionality of the resulting coordination polymers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)